molecular formula C12H22N2O3 B14028038 Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate

Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate

Cat. No.: B14028038
M. Wt: 242.31 g/mol
InChI Key: XGRXZXHLKASQDX-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[(1R,5S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-10-8-4-13-5-9(10)7-16-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?

InChI Key

XGRXZXHLKASQDX-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2CNC[C@H]1COC2

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CNCC1COC2

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]carbamate

Stepwise Preparation Process

Step a) Imine Formation
  • The starting material (compound III in patent WO2020136188A1) undergoes imine formation in the presence of an appropriate acid catalyst.
  • Suitable acids include (R)-(-)-mandelic acid, D-glutamic acid, citric acid, and others, with (R)-(-)-mandelic acid preferred at 0.6 equivalents.
  • The reaction is performed in ethanol as the solvent, which balances solubility and reaction kinetics.
Step b) Reduction to Bicyclic Amine
  • The imine intermediate is reduced to the bicyclic amine (compound IV).
  • Reduction reagents include sodium (Na), palladium on carbon (Pd/C), and Raney nickel (Raney-Ni), with Raney-Ni being particularly effective.
  • The reduction temperature is critical: optimal yields and exo selectivity are achieved between 20 °C and 30 °C; temperatures below 5 °C or above 50 °C reduce the exo isomer ratio.
  • The reaction is carried out under mild pressure (0.2–0.3 MPa) with stirring for approximately 14 hours.
Step c) Protection with tert-Butoxycarbonyl (Boc) Group
  • The bicyclic amine is subjected to a dissociation reaction in the presence of a suitable base such as potassium carbonate (K2CO3).
  • The Boc-protecting group is introduced to yield the tert-butyl carbamate derivative (compound VI).
  • The dissociation and protection steps are performed in tetrahydrofuran (THF) solvent.
  • The reaction mixture is purified by recrystallization to obtain the pure protected compound.
Step d) Purification and Isolation
  • After reaction completion, the mixture is cooled to 0–5 °C.
  • Ice water is added slowly to quench the reaction.
  • The product is extracted with ethyl acetate multiple times.
  • The organic layers are concentrated and subjected to azeotropic distillation with n-heptane to remove residual solvents.
  • Final recrystallization is performed at 50–55 °C followed by cooling to 20–30 °C to induce crystallization of the pure exo isomer.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Imine Formation (R)-(-)-mandelic acid (0.6 eq) Ethanol (EtOH) Ambient (20–30 °C) Acid catalysis for imine formation
Reduction Raney-Ni catalyst MeOH, EtOH, IPA 20–30 °C Avoid <5 °C or >50 °C for selectivity
Boc Protection Potassium carbonate (K2CO3), Boc anhydride Tetrahydrofuran (THF) Ambient (20–25 °C) Followed by recrystallization
Purification Extraction with ethyl acetate (EA), azeotrope distillation with n-heptane EA, n-heptane Cooling to 0–5 °C, recrystallization at 50–55 °C Ensures high purity and yield

Analysis of Preparation Methods

Efficiency and Yield

  • The telescoping of imine formation and reduction steps without isolation of intermediates improves process efficiency.
  • Maintaining the reduction temperature at 20–30 °C is crucial for maximizing the yield of the desired exo isomer.
  • The use of Raney-Ni as a reducing agent provides good selectivity and conversion rates.
  • Recrystallization in carefully selected solvents (ethanol, n-heptane) enhances purity and recovery.

Selectivity and Purity

  • The process conditions are optimized to favor the exo stereochemistry of the bicyclic carbamate.
  • Acid choice during imine formation influences stereochemical outcomes.
  • Purification steps, including extraction and recrystallization, effectively remove impurities and undesired isomers.

Scale-up Considerations

  • The described methods have been demonstrated on multi-kilogram scales in patent literature.
  • Controlled addition of reagents and temperature management are critical for reproducibility.
  • The process is amenable to industrial-scale synthesis due to the use of common solvents and reagents.

Summary Table of Preparation Method

Synthetic Step Key Reagents/Conditions Outcome Yield & Purity Notes
Imine Formation (R)-(-)-mandelic acid (0.6 eq), EtOH Imine intermediate High conversion, acid-dependent selectivity
Reduction Raney-Ni catalyst, EtOH, 20–30 °C Bicyclic amine (exo isomer) High exo selectivity, yield optimized
Boc Protection Boc anhydride, K2CO3, THF Boc-protected carbamate Efficient protection, clean product
Purification Extraction (EA), azeotropic distillation (n-heptane), recrystallization Pure this compound High purity (>95%), suitable for further use

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]carbamate
  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 2231674-92-1

Structural Features: This compound contains a bicyclo[3.3.1]nonane core with a 3-oxa (oxygen) and 7-aza (nitrogen) substitution. The exo configuration at the 9-position ensures specific stereoelectronic properties, making it a valuable intermediate in pharmaceutical synthesis.

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Oxa-9-Azabicyclo[3.3.1]nonane Derivatives

Compound: Tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate

  • CAS Number : 198211-13-1
  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol

Key Differences :

  • Substituent Positions : The oxygen (3-oxa) and nitrogen (9-aza) positions are swapped compared to the target compound.
  • Implications: Altered hydrogen-bonding capacity due to shifted heteroatom positions.

Bicyclo[3.3.1]nonane Derivatives with Varied Functional Groups

Compound: Tert-butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate

  • CAS Number: Not explicitly listed (referenced in )
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol

Key Differences :

  • Lack of Oxa Group : The absence of the 3-oxa substituent reduces polarity, likely decreasing solubility in polar solvents compared to the target compound .
  • Applications : May serve as a less polar scaffold in drug design.

Bicyclo[2.2.2]octane and Bicyclo[2.2.1]heptane Analogues

Examples :

Tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7)

Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: Not provided)

Key Differences :

  • Ring System: Smaller bicyclo frameworks (e.g., [2.2.2] or [2.2.1]) exhibit higher ring strain and reduced bridgehead stability compared to bicyclo[3.3.1]nonane.
  • Functional Groups : The presence of formyl or alternative substituents alters electronic properties and reactivity.

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2231674-92-1 C₁₂H₂₂N₂O₃ 242.31 3-oxa, 7-aza, exo configuration
Tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate 198211-13-1 C₁₂H₂₂N₂O₃ 242.31 Positional isomer of target compound
Tert-butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate Not provided C₁₂H₂₂N₂O₂ 226.32 No oxa substituent
Tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate 1932203-04-7 C₁₃H₂₁NO₃ 239.31 Bicyclo[2.2.2] framework, formyl group

Research Findings and Implications

Crystallographic and Conformational Analysis

  • Tools like SHELX and ORTEP-3 () are critical for resolving the exo/endo configurations and puckering effects in bicyclic systems.
  • The bicyclo[3.3.1]nonane core exhibits unique puckering coordinates (), influencing its interaction with biological targets.

Stability and Reactivity

  • Bicyclo[3.3.1]nonane derivatives generally exhibit greater bridgehead stability than smaller bicyclo systems, reducing undesired ring-opening reactions .
  • The 3-oxa group enhances solubility in polar solvents, advantageous for aqueous-phase reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate, and how is stereochemical control achieved?

  • Methodology : The compound is synthesized via Mannich-type condensations or Grignard additions to bicyclic ketones. For example, 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one reacts with aryl Grignard reagents in anhydrous THF/ether to yield tertiary alcohols with syn stereochemistry relative to the heteroatoms. Stereochemical outcomes are influenced by coordination of reagents to the oxygen/nitrogen atoms in the bicyclic system, favoring attack from specific faces .
  • Data : X-ray crystallography confirms syn addition (e.g., phenyl groups syn to oxygen in chair-chair conformers) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : High-resolution 1H^1H and 13C^{13}C NMR diagnose conformational equilibria. Chemical shifts of axial vs. equatorial protons (e.g., H-9 in bicyclic systems) distinguish chair-chair vs. boat-chair conformers .
  • X-ray diffraction : SHELX and ORTEP-3 software refine crystal structures. For example, 3-oxa-7-azabicyclo derivatives exhibit chair-chair conformers in the solid state, while sulfur analogs may adopt chair-boat forms .
    • Data :
Conformer TypeInteratomic Distance (Å)Dihedral Angle (°)Reference
Chair-Chair1.54 (C-O)55.2
Chair-Boat1.56 (C-S)62.8

Advanced Research Questions

Q. How do computational methods (e.g., ab initio calculations) predict the conformational stability of this bicyclic system?

  • Methodology : Hartree-Fock (HF) and MP2/MP4 methods with 6-31G basis sets optimize geometries. For 3-oxa-7-azabicyclo derivatives, chair-chair (CC) and boat-chair (BC) conformers are compared. Energy differences (ΔE) are calculated using Gaussian 94 .
  • Data :

ConformerΔE (kcal/mol)Basis SetReference
CC0.0HF/6-31G
BC+1.497MP4/6-31G
  • Contradictions : Sulfur analogs show BC conformers as more stable due to reduced steric hindrance .

Q. What experimental and theoretical approaches resolve contradictions in stereochemical outcomes during derivatization?

  • Methodology :

  • Dynamic NMR : Detects slow conformational exchange in solution (e.g., coalescence temperatures for axial-equatorial proton swaps) .
  • X-ray vs. DFT : Discrepancies between solid-state (X-ray) and gas-phase (DFT) conformers are resolved by lattice packing effects. For example, chair-boat conformers in crystals may relax to chair-chair forms in solution .
    • Case Study : Grignard addition to 3-thia-7-azabicyclo ketones yields equatorial aryl groups in solution (NMR) but axial orientations in X-ray structures due to crystal packing .

Methodological Considerations

Q. How are puckering coordinates (Cremer-Pople parameters) applied to analyze ring distortions in this bicyclic system?

  • Methodology : Cremer-Pople analysis defines mean planes and puckering amplitudes (q) for each ring. For 6-membered rings, q2q_2 and ϕ2\phi_2 quantify chair vs. boat distortions. Software like PARST or PLATON automates calculations .
  • Data :

Ring Typeq (Å)ϕ\phi (°)ConformerReference
Piperidine0.43180Chair
Thiane0.5560Boat

Key Contradictions in Literature

  • Conformer Stability : X-ray data often show chair-chair conformers for oxygen analogs, while computational models suggest boat-chair forms are energetically competitive (ΔE < 2 kcal/mol) .
  • Stereospecificity : Grignard additions are reported as both stereospecific (syn) and non-specific in different solvents, requiring controlled moisture-free conditions for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.